2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide
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Overview
Description
2-[({[(2-FLUOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of fluorine, sulfonyl, and pyrimidine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(2-FLUOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often under basic conditions.
Coupling reactions: These reactions, such as Suzuki-Miyaura coupling, are used to form carbon-carbon bonds between aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[({[(2-FLUOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-[({[(2-FLUOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[({[(2-FLUOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, contributing to its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE
- 2-[({[(2-BROMOPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE
Uniqueness
The unique combination of fluorine, sulfonyl, and pyrimidine groups in 2-[({[(2-FLUOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE distinguishes it from similar compounds. The presence of fluorine atoms can enhance the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H12F4N4O3S |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]urea |
InChI |
InChI=1S/C18H12F4N4O3S/c19-12-8-4-5-9-14(12)30(28,29)26-17(27)25-16-23-13(11-6-2-1-3-7-11)10-15(24-16)18(20,21)22/h1-10H,(H2,23,24,25,26,27) |
InChI Key |
UIUINKNEPBRXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NS(=O)(=O)C3=CC=CC=C3F)C(F)(F)F |
Origin of Product |
United States |
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